molecular formula C8H8O4 B6239769 4,5-dihydroxy-2-methylbenzoic acid CAS No. 127531-40-2

4,5-dihydroxy-2-methylbenzoic acid

Cat. No.: B6239769
CAS No.: 127531-40-2
M. Wt: 168.15 g/mol
InChI Key: HJNPGECUHKHNGG-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-2-methylbenzoic acid typically involves the hydroxylation of 2-methylbenzoic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to introduce hydroxyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydroxylation of 2-methylbenzoic acid using metal catalysts such as palladium or platinum. This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dihydroxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-4-methylbenzoic acid
  • 3,5-Dihydroxy-4-methylbenzoic acid
  • 4,6-Dihydroxy-2-methylpyrimidine

Comparison: 4,5-Dihydroxy-2-methylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for various applications .

Properties

CAS No.

127531-40-2

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

4,5-dihydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H8O4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3,(H,11,12)

InChI Key

HJNPGECUHKHNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)O)O

Purity

95

Origin of Product

United States

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